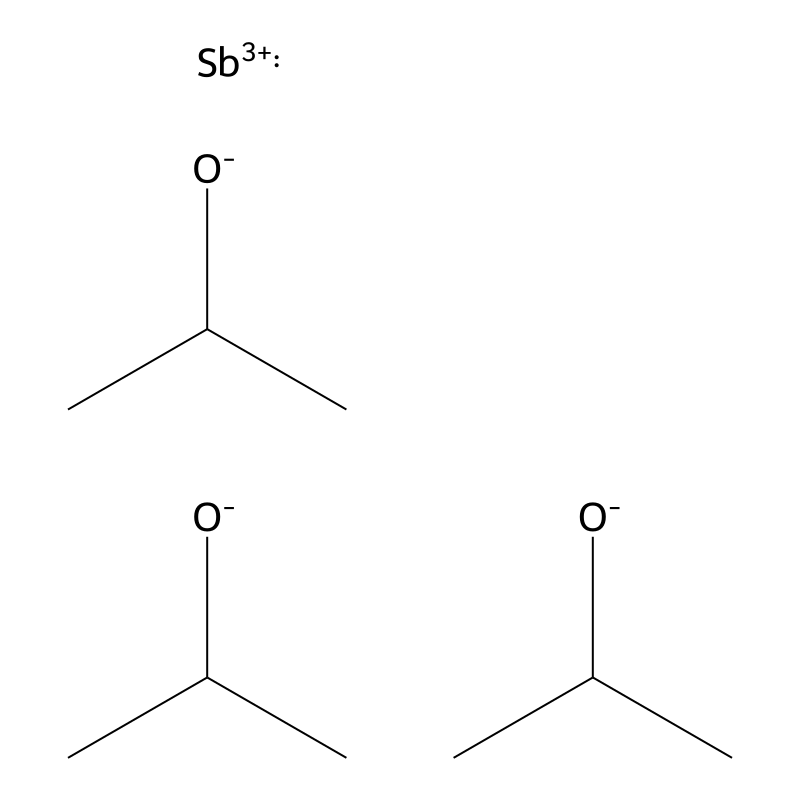Antimony(3+) tripropan-2-olate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimony(III) tripropan-2-olate (STP), also known as tris(2-propanolato)antimony(III), is a chemical compound with the formula Sb(OC3H7)3. It is a white crystalline solid that is soluble in many organic solvents. STP has a variety of potential applications in scientific research, including:
- Lewis acid catalyst: STP can act as a Lewis acid catalyst, meaning it can accept electron pairs from other molecules. This property makes it useful for a variety of organic reactions, such as the polymerization of olefins [].
- Flame retardant: STP has been investigated as a potential flame retardant for polymers. It is thought to work by decomposing at high temperatures and releasing non-flammable gases that help to extinguish flames [].
- Precursor for antimony-based materials: STP can be used as a precursor for the synthesis of other antimony-based materials, such as thin films and nanoparticles. These materials have potential applications in electronics, photovoltaics, and catalysis [, ].
Ongoing Research
Research on the scientific applications of STP is ongoing. Some promising areas of investigation include:
- Development of new catalysts: Researchers are exploring the use of STP as a catalyst for new and more efficient organic reactions.
- Improved flame retardant properties: Scientists are working to develop new flame retardant formulations that incorporate STP to improve their effectiveness.
- Exploration of novel materials: Researchers are investigating the potential of STP-derived materials for various applications, such as solar cells and light-emitting diodes.
Antimony(3+) tripropan-2-olate, also known as antimony isopropoxide, is a chemical compound with the formula , where represents the isopropoxy group. This compound features an antimony atom in the +3 oxidation state coordinated to three isopropoxide ligands. Antimony(3+) tripropan-2-olate is characterized by its ability to act as a Lewis acid due to the presence of the electron-deficient antimony center, making it useful in various
There is no scientific research readily available on the specific mechanism of action of antimony(3+) tripropan-2-olate.
- Toxicity: Information on the specific toxicity of antimony(3+) tripropan-2-olate is limited. However, antimony compounds in general can be toxic if ingested or inhaled.
- Flammability: Data not readily available, but organic compounds containing antimony can be flammable.
- Reactivity: Reacts with water [].
- Oxidation: This compound can be oxidized to form antimony(V) compounds, which are typically more stable and less reactive than their trivalent counterparts.
- Hydrolysis: In the presence of water, antimony(3+) tripropan-2-olate hydrolyzes to produce antimony oxides and isopropanol. This reaction can be significant in aqueous environments .
- Reactivity with Electrophiles: Antimony(3+) tripropan-2-olate can react with various electrophiles, demonstrating its utility in organic synthesis as a reagent or catalyst .
Antimony(3+) tripropan-2-olate can be synthesized through several methods:
- Reaction of Antimony Trichloride with Isopropanol: A common method involves reacting antimony trichloride with isopropanol under controlled conditions to yield antimony(3+) tripropan-2-olate and hydrochloric acid as a byproduct.
- Solvent-Free Methods: Alternative synthesis routes may employ solvent-free conditions or microwave-assisted techniques to improve yield and reduce reaction time.
Antimony(3+) tripropan-2-olate has several applications across various fields:
- Catalysis: It serves as a catalyst in organic reactions, particularly in polymerization processes and the synthesis of complex organic molecules.
- Material Science: The compound is used in the production of antimony-based materials, which have applications in electronics and optics.
- Pharmaceuticals: Due to its biological activity, it is being explored for potential use in cancer therapies .
Antimony(3+) tripropan-2-olate shares similarities with other organoantimony compounds but possesses unique characteristics due to its specific ligand environment. Below is a comparison with similar compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Antimony(III) isopropoxide | Used as a precursor for other organoantimony compounds | |
| Antimony trioxide | More stable; used primarily as a flame retardant | |
| Triphenylantimony | Exhibits different reactivity patterns due to bulky groups | |
| Triethylantimony | Similar structure but different reactivity and solubility |
Antimony(3+) tripropan-2-olate stands out due to its balance of reactivity and stability, making it suitable for both synthetic applications and potential biological uses. Its unique ligand environment contributes to its distinct chemical behavior compared to other organoantimony compounds.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








